

Akt1-IN-7 alternative names and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Akt1-IN-7

Cat. No.: B12363850

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In-Depth Technical Guide to Akt1-IN-7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selective Akt1 inhibitor, **Akt1-IN-7**, also known as Compound 370. It includes detailed information on its nomenclature, biochemical activity, the signaling pathway it targets, and relevant experimental protocols.

Alternative Names and Synonyms

Akt1-IN-7 is a potent and selective inhibitor of Akt1, a serine/threonine kinase crucial in cellular signaling pathways. To ensure clarity and comprehensive identification, its various names and identifiers are summarized below.

Identifier Type	Identifier
Systematic Name	Akt1-IN-7
Synonym	Compound 370
CAS Number	3034255-09-6
Molecular Formula	C34H29FN10

Quantitative Data



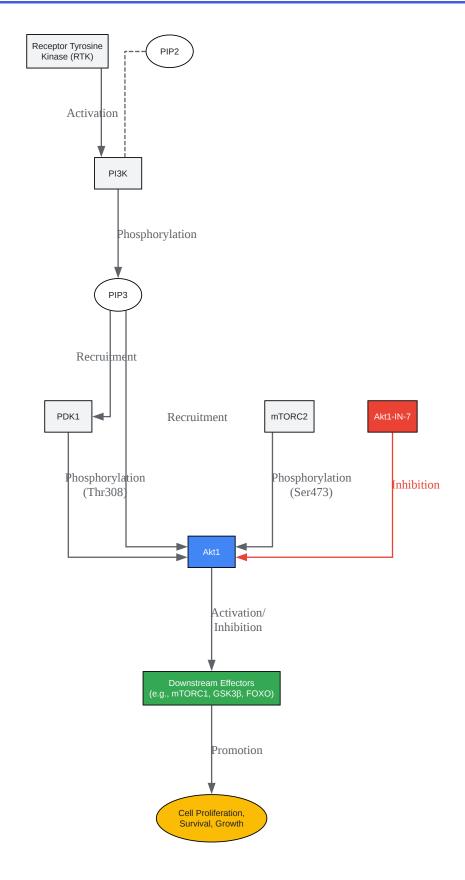
Akt1-IN-7 demonstrates high potency in inhibiting the kinase activity of Akt1. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.

Assay Type	Target	IC50 Value
Biochemical Kinase Assay	Akt1	<15 nM[1]

The AKT1 Signaling Pathway

Akt1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers. **Akt1-IN-7** exerts its effect by directly inhibiting the kinase activity of Akt1, thereby blocking downstream signaling.





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AKT1 Signaling Pathway and the inhibitory action of Akt1-IN-7.

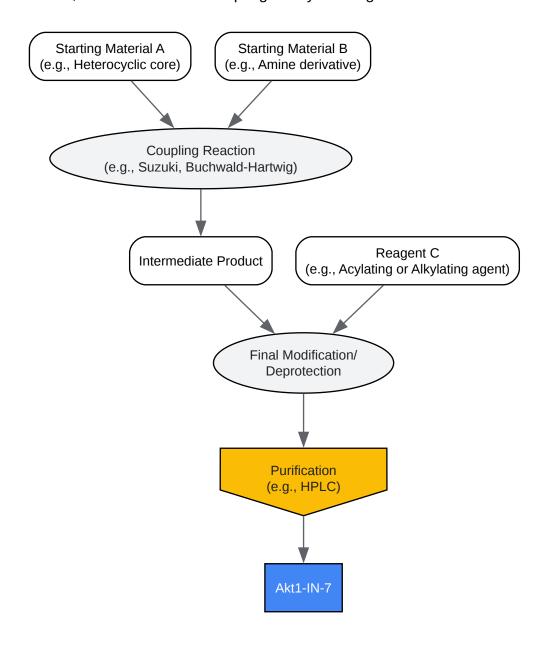


Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of Akt1 inhibitors like **Akt1-IN-7**, based on general procedures found in relevant patents and scientific literature.

General Synthesis of Akt1 Modulators

The synthesis of complex heterocyclic molecules like **Akt1-IN-7** typically involves a multi-step process. A generalized scheme, as might be found in patent literature such as WO2024073371A1, would involve the coupling of key building blocks.





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A generalized workflow for the synthesis of Akt1 inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method to determine the IC50 value of an inhibitor against its target kinase.

Materials:

- Recombinant human Akt1 enzyme
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- ATP solution
- Peptide substrate (e.g., a fluorescently labeled peptide derived from a known Akt substrate)
- Akt1-IN-7 (dissolved in DMSO)
- 96-well plates
- Plate reader capable of detecting fluorescence or luminescence

Procedure:

- Prepare Serial Dilutions: Prepare a series of dilutions of Akt1-IN-7 in DMSO. A typical starting concentration might be 10 mM, with 1:3 or 1:10 serial dilutions.
- Enzyme and Substrate Preparation: Prepare a solution of recombinant Akt1 enzyme and the peptide substrate in kinase buffer.
- Assay Reaction:
 - Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
 - Add the enzyme/substrate mixture to each well.



- Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for Akt1.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Detection: Stop the reaction (if necessary, depending on the detection method) and measure
 the signal (e.g., fluorescence or luminescence) using a plate reader. The signal will be
 proportional to the amount of phosphorylated substrate.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of Akt1-IN-7 relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This protocol is used to assess the effect of **Akt1-IN-7** on the phosphorylation of downstream targets of Akt1 in a cellular context.

Materials:

- Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)
- Cell culture medium and supplements
- Akt1-IN-7 (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)
- HRP-conjugated secondary antibodies



- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Seed cells in multi-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of Akt1-IN-7 or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
 - Collect the lysates and determine the protein concentration using a suitable assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Denature the protein lysates by boiling in sample buffer.
 - Separate the proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
 - Incubate the membrane with the primary antibody overnight at 4°C.



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection:
 - Wash the membrane extensively.
 - Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis:
 - Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total downstream targets with increasing concentrations of Akt1-IN-7 indicates effective inhibition of the Akt1 signaling pathway.

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References

- 1. WO2024073371A1 Akt1 modulators Google Patents [patents.google.com]
- To cite this document: BenchChem. [Akt1-IN-7 alternative names and synonyms].
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